Product packaging for 2-(1-Methylcyclopropyl)acetic acid(Cat. No.:CAS No. 71199-15-0)

2-(1-Methylcyclopropyl)acetic acid

Cat. No.: B2836470
CAS No.: 71199-15-0
M. Wt: 114.144
InChI Key: AOPATQAZIRXNOX-UHFFFAOYSA-N
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Description

Nomenclature and Contextual Placement within Cyclopropane (B1198618) Carboxylic Acids and Derivatives

2-(1-Methylcyclopropyl)acetic acid belongs to the family of cyclopropanecarboxylic acids, which are organic compounds characterized by the presence of a three-membered carbon ring attached to a carboxylic acid group or its derivative. fishersci.comwikipedia.org The parent compound of this family is cyclopropanecarboxylic acid (C₃H₅CO₂H), a well-studied molecule in its own right. nih.gov

The nomenclature "this compound" precisely describes its structure: an acetic acid molecule where one hydrogen on the second carbon (C2) is replaced by a 1-methylcyclopropyl group. The CAS Registry Number for this specific compound is 71199-15-0. chemsrc.com It is a structural analog of other substituted cyclopropane acetic acids, such as 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, which is a key intermediate in the synthesis of the asthma medication Montelukast. scimplify.com This places this compound within a class of compounds that serve as important building blocks in organic synthesis and medicinal chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound71199-15-0C₆H₁₀O₂114.14
Cyclopropanecarboxylic acid1759-53-1C₄H₆O₂86.09
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid162515-68-6C₆H₁₀O₂S146.21

Significance of the Cyclopropyl (B3062369) Moiety in Chemical and Biological Systems

The cyclopropyl group, the smallest possible carbocycle, is far more than a simple saturated ring. Its unique structural and electronic properties make it a highly valuable component in the design of chemical and biological molecules. scientificupdate.comwikipedia.org The inclusion of this moiety into a larger molecule can profoundly influence its physical, chemical, and biological characteristics. researchgate.net

Structural and Electronic Properties: The three carbon atoms of a cyclopropane ring are planar, but the C-C-C bond angles are strained at 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. pearson.com This severe angle strain results in weaker C-C bonds that have enhanced p-character, often described as "bent bonds". scientificupdate.comnih.govyoutube.com This feature gives the cyclopropane ring some properties that are reminiscent of a carbon-carbon double bond, including the ability to participate in certain electronic interactions. youtube.comacs.org Furthermore, the C-H bonds are shorter and stronger than those in typical alkanes. researchgate.netnih.gov

Role in Medicinal Chemistry and Drug Design: The cyclopropyl ring is a privileged motif in medicinal chemistry, with numerous FDA-approved drugs incorporating this group. scientificupdate.comhyphadiscovery.com Its utility stems from its ability to address common challenges in drug discovery. researchgate.netnih.gov

Metabolic Stability: The high dissociation energy of its C-H bonds makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com It is often introduced to block metabolic hotspots on a molecule, thereby increasing its biological half-life. For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can enhance stability. iris-biotech.de

Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl ring can lock a molecule into a specific conformation. iris-biotech.de This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency. nih.gov

Bioisosterism: The cyclopropyl group is frequently used as a bioisostere for other common chemical groups. It can serve as a rigid replacement for an alkene or mimic the spatial arrangement of an isopropyl or phenyl group while altering lipophilicity. scientificupdate.comiris-biotech.dedrugdesign.org For example, a cyclopropyl group (clogP ~1.2) is less lipophilic than an isopropyl (clogP ~1.5) or phenyl (clogP ~2.0) group, which can be advantageous for optimizing a drug's pharmacokinetic profile. iris-biotech.de

Modulation of Physicochemical Properties: The incorporation of a cyclopropyl ring can alter a molecule's pKa, permeability, and plasma clearance, providing medicinal chemists with a tool to fine-tune these properties for optimal performance. researchgate.netnih.gov

Table 2: Impact of the Cyclopropyl Moiety on Molecular Properties

PropertyEffect of Cyclopropyl MoietyUnderlying Rationale
Metabolic StabilityOften increasedStronger C-H bonds are less prone to CYP-mediated oxidation. hyphadiscovery.com
Binding Affinity/PotencyOften enhancedRigid structure restricts conformation, reducing the entropic cost of binding. nih.goviris-biotech.de
LipophilicityCan be modulated (e.g., less lipophilic than isopropyl or phenyl groups)Serves as a compact, non-polar group with a specific volume and surface area. iris-biotech.de
ConformationRestrictedThe three-membered ring is conformationally locked. researchgate.net
Brain PermeabilityCan be increasedChanges in lipophilicity and molecular shape can improve passage across the blood-brain barrier. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B2836470 2-(1-Methylcyclopropyl)acetic acid CAS No. 71199-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2-3-6)4-5(7)8/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPATQAZIRXNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71199-15-0
Record name 2-(1-methylcyclopropyl)acetic acid
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Synthetic Methodologies for 2 1 Methylcyclopropyl Acetic Acid and Its Precursors

Direct Synthesis Approaches

Direct synthesis involves the creation of the substituted cyclopropane (B1198618) ring as a key step. This is often achieved through cyclopropanation reactions of specifically chosen unsaturated substrates.

Cyclopropanation reactions involve the addition of a carbene or carbenoid to an alkene, forming the three-membered ring in a single step. The choice of reagent and substrate is crucial for achieving the desired substitution pattern.

The Simmons-Smith reaction is a well-established method for cyclopropanation that utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-(1-methylcyclopropyl)acetic acid, a suitable starting material would be 3-methyl-4-pentenoic acid or its corresponding ester.

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) intermediate, which then delivers a methylene (B1212753) group to the double bond of the alkene. wikipedia.org The process is thought to occur through a concerted, "butterfly-shaped" transition state. mdpi.com The electrophilic nature of the zinc carbenoid means that electron-rich alkenes generally react more readily. researchgate.net

Several modifications to the original Simmons-Smith protocol exist. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.org Another approach involves using trifluoroacetic acid (CF₃CO₂H) to accelerate the cyclopropanation of less reactive alkenes. psu.edu The choice of solvent is also important; non-basic solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often preferred to avoid deactivating the Lewis acidic reagent. mdpi.com

Table 1: Variations of Simmons-Smith Reagents and Conditions

Reagent SystemSubstrate TypeKey FeaturesReferences
Zn-Cu couple, CH₂I₂General AlkenesThe classic method; can be expensive due to diiodomethane cost. wikipedia.org wikipedia.orgmasterorganicchemistry.comresearchgate.net
Et₂Zn, CH₂I₂ (Furukawa)Unfunctionalized AlkenesIncreased reactivity compared to the classic system. wikipedia.org wikipedia.orgresearchgate.net
Et₂Zn, CH₂ICl, O₂General AlkenesOxygen can greatly accelerate the reaction. researchgate.net
EtZnI, CH₂I₂General AlkenesSuitable for large-scale preparations, avoids handling pyrophoric Et₂Zn. unl.pt unl.pt
ZnEt₂, CF₃CO₂H, CH₂Y₂Unreactive AlkenesAcid modifier greatly accelerates the reaction for less reactive substrates. psu.edu psu.edu

The use of diazo compounds, particularly diazomethane (B1218177) (CH₂N₂), is a fundamental method for synthesizing cyclopropanes. masterorganicchemistry.comgoogle.com These reactions typically involve the decomposition of the diazo compound to generate a carbene, which then adds to an alkene. mdpi.com This process is often catalyzed by transition metals such as palladium, rhodium, or copper, which form metallocarbenes as the reactive intermediates. google.commdpi.comsemanticscholar.org

The reaction is versatile, allowing for the cyclopropanation of a wide array of olefins. mdpi.com For the target molecule, an alkene such as 3-methyl-4-pentenoic acid would be a logical precursor. The key challenge with this methodology is the hazardous nature of diazo compounds like diazomethane, which are explosive and toxic. google.com To address these safety concerns, modern approaches often employ in-situ generation of the diazo compound in a continuous flow reactor, minimizing the amount of the hazardous substance present at any given time. google.comresearchgate.net The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. semanticscholar.org

Table 2: Catalysts for Diazo-Mediated Cyclopropanation

Catalyst TypeDiazo CompoundSubstrateKey FeaturesReferences
Palladium (Pd)DiazomethaneOlefinsEffective for forming cyclopropanated products from olefin substrates. google.com google.com
Rhodium (Rh)DiazoacetylferroceneAminoestersCan provide high chemo- and enantioselectivity. semanticscholar.org mdpi.comsemanticscholar.org
Cobalt-Porphyrins (Co)DiazomalonatesStyrenesEnables asymmetric radical cyclopropanation. mdpi.com mdpi.comsemanticscholar.org
Myoglobin-basedEthyl diazoacetateStyrenesBiocatalytic approach for enantioselective synthesis. mdpi.com mdpi.com

An alternative route to the cyclopropane core involves the reaction of an alkene with a trihalomethane (haloform) such as chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃) under basic conditions. google.comcore.ac.uk This reaction proceeds via the formation of a dihalocarbene, which then adds to the double bond to yield a gem-dihalocyclopropane. core.ac.uk

A patented method for producing the precursor 1-methylcyclopropanecarboxylic acid utilizes this approach, starting from methacrylic acid or its derivatives. google.com The process involves two main steps:

Dihalocyclopropanation: Methacrylic acid is reacted with a haloform in the presence of a base (e.g., sodium hydroxide) to form 2,2-dihalo-1-methylcyclopropanecarboxylic acid. google.com

Reductive Dehalogenation: The resulting gem-dihalide is then treated with a reducing agent, such as sodium metal in anhydrous THF, to remove the halogen atoms and yield 1-methylcyclopropanecarboxylic acid.

To obtain the final target, this compound, the carboxylic acid group of the precursor would need to be extended by one carbon. This can be achieved through standard homologation procedures, such as the Arndt-Eistert synthesis.

Table 3: Synthesis of 1-Methylcyclopropanecarboxylic Acid via Trihalide Reaction

StepReactantsReagents/ConditionsProductReference
1. DihalocyclopropanationMethacrylic acid, CHX₃ (X=Cl, Br)NaOH/EtOH, 0–25°C2,2-Dihalo-1-methylcyclopropanecarboxylic acid
2. Dehalogenation2,2-Dihalo-1-methylcyclopropanecarboxylic acidSodium metal, anhydrous THF, 60–80°C1-Methylcyclopropanecarboxylic acid

Derivatization of Existing Cyclopropyl (B3062369) Structures

Instead of building the ring from an acyclic precursor, it is also possible to start with a simpler cyclopropane derivative and add the required functional groups.

The derivatization of a pre-formed cyclopropane ring can be achieved through oxidative functionalization. This approach could theoretically install the acetic acid side chain onto a 1-methylcyclopropane scaffold. However, direct palladium-catalyzed C-H activation of a cyclopropane's sp³ carbon to introduce an acetate (B1210297) group is challenging and often competes with oxidative ring-opening of the strained cyclopropane moiety. nih.gov The outcome of such reactions is highly sensitive to the substrate structure, directing group, and choice of oxidant. nih.gov

A more feasible strategy involves the oxidation of a cyclopropane precursor that already contains a suitable functional handle. For example, a compound like 2-(1-methylcyclopropyl)ethanol (B3060211) could be oxidized to the corresponding carboxylic acid. Alternatively, a precursor such as 1-allyl-1-methylcyclopropane could undergo oxidative cleavage of the double bond (e.g., via ozonolysis or treatment with permanganate) to yield this compound. This avoids the difficulties of direct C-H bond functionalization on the ring itself.

Research has shown that various functional groups on cyclopropane rings can be manipulated. For instance, thioether groups attached to a cyclopropane ring can be oxidized to sulfoxides or sulfones. While not a direct route to the acetic acid, this demonstrates that the cyclopropane ring is stable to certain oxidative conditions, provided a more reactive functional group is present elsewhere in the molecule.

Table 4: Examples of Functionalization on Cyclopropane Rings

Reaction TypeSubstrateReagents/ConditionsProduct TypeKey ObservationReference
C-H IodinationCyclopropyl oxazolineIOAc, Pd(OAc)₂Iodinated cyclopropaneReaction is sensitive to substrate; C-C activation is a major side reaction. nih.gov nih.gov
Thioether Oxidation2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acidH₂O₂, m-CPBASulfoxide or sulfoneThe thioether group is selectively oxidized while the ring remains intact.
Ring Opening/CyclizationMethylenecyclopropaneDiselenides, electrochemical oxidationDihydronaphthaleneDemonstrates C-C bond activation of the cyclopropane ring under oxidative conditions. researchgate.net researchgate.netresearchgate.net
Carbonyl Transposition Reactions involving Cyclopropyl Ketones

Carbonyl transposition, a process that effectively moves a carbonyl group within a molecule, represents a sophisticated strategy for synthesizing derivatives of this compound. rsc.org This can be particularly useful when direct introduction of the acetic acid side chain is challenging. While direct examples for this compound are not extensively documented, the principles of carbonyl transposition in related systems provide a conceptual framework.

One can envision a scenario starting from a readily available cyclopropyl ketone. A 1,2-carbonyl transposition could be achieved through a sequence of reactions, such as conversion to an α-aminated derivative, which is then transformed into an enamine and subsequently hydrolyzed to the transposed ketone. rsc.org This newly positioned carbonyl group could then serve as a handle for further functionalization to introduce the acetic acid moiety.

Modern methods for carbonyl transposition often utilize transition metal catalysis. For instance, rhodium-catalyzed isomerizations of β,γ-unsaturated ketones can achieve a shift in the carbonyl position. rsc.org Although not a direct transposition, such isomerizations can provide access to different isomers that might be more amenable to subsequent synthetic steps.

The complexity and multi-step nature of classical carbonyl transposition sequences can be a drawback. rsc.org However, the development of more direct and efficient methods, potentially mediated by triflates or other reactive intermediates, could enhance the applicability of this strategy in the synthesis of complex cyclopropane derivatives. rsc.org

Functional Group Interconversions on Cyclopropane Rings

Once a cyclopropane ring with a suitable functional group is in hand, a variety of interconversions can be employed to arrive at the target this compound. These transformations are crucial for manipulating the chemical handles on the cyclopropane core.

A common strategy involves the use of a hydroxymethyl group as a precursor to the acetic acid side chain. For instance, a compound like (1-methylcyclopropyl)methanol can be oxidized to the corresponding aldehyde and then further to the carboxylic acid. Alternatively, the hydroxymethyl group can be converted to a leaving group, such as a tosylate or mesylate, and then displaced with a cyanide nucleophile. Subsequent hydrolysis of the nitrile furnishes the desired acetic acid. googleapis.com

Another approach involves the direct functionalization of the cyclopropane ring itself. For example, a cyclopropane derivative bearing a halogen can undergo metal-halogen exchange to form an organometallic species, which can then be carboxylated using carbon dioxide.

The stability of the cyclopropane ring under various reaction conditions is a key consideration. Fortunately, the three-membered ring is often robust enough to withstand many standard functional group interconversions, including reductions, oxidations, and nucleophilic substitutions. beilstein-journals.org For example, the reduction of an ester to an alcohol using reagents like diisobutylaluminium hydride (DIBAL-H) can be achieved without disrupting the cyclopropane ring. beilstein-journals.org

Here is a table summarizing some common functional group interconversions on cyclopropane rings:

Starting Functional GroupReagents and ConditionsResulting Functional Group
Hydroxymethyl (-CH₂OH)1. PCC, CH₂Cl₂ 2. Jones ReagentCarboxylic Acid (-COOH)
Hydroxymethyl (-CH₂OH)1. TsCl, Pyridine 2. NaCN, DMSO 3. H₃O⁺, heatAcetic Acid (-CH₂COOH)
Halide (-X)1. Mg, Et₂O 2. CO₂ 3. H₃O⁺Carboxylic Acid (-COOH)
Ester (-COOR)DIBAL-H, Toluene, -78 °CAlcohol (-CH₂OH)

Synthesis of Key Intermediates

The efficient synthesis of this compound often relies on the preparation of key intermediates that can be readily converted to the final product.

Routes to 1-Methylcyclopropyl Alkyl Ketones

1-Methylcyclopropyl alkyl ketones are versatile intermediates that can be prepared through several methods. A classical approach involves the intramolecular cyclization of a γ-halo ketone. For example, 5-chloro-2-pentanone (B45304) can be treated with a base to yield methyl cyclopropyl ketone. orgsyn.orglookchem.com This method can be adapted to produce 1-methylcyclopropyl alkyl ketones by starting with the appropriately substituted halo-ketone.

Another powerful method is the Claisen-Schmidt condensation between a methyl cyclopropyl ketone and an aldehyde. kg.ac.rs This reaction, typically carried out under basic conditions, forms an α,β-unsaturated ketone which can then be further manipulated. kg.ac.rs

The decarboxylation of 3-acyltetrahydrofuran-2-ones in the presence of a metal salt is another route to cyclopropyl alkyl ketones. google.com This reaction proceeds at elevated temperatures and can provide good yields of the desired product. google.com

Here is a table summarizing different synthetic routes to 1-methylcyclopropyl alkyl ketones:

Starting MaterialsReagents and ConditionsProduct
5-Chloro-2-pentanoneNaOH, H₂O, heatMethyl cyclopropyl ketone
Methyl cyclopropyl ketone, AldehydeNaOH, Ethanol (B145695), H₂O(E)-1-cyclopropyl-3-arylprop-2-en-1-one
3-Acyltetrahydrofuran-2-oneMetal salt (e.g., NaI), high-boiling solvent, 160-220 °CCyclopropyl alkyl ketone

Preparation of Cyclopropyl Dimethanol Derivatives

Cyclopropyl dimethanol derivatives, such as 1,1-cyclopropyldimethanol, are important precursors for the synthesis of cyclopropane-containing carboxylic acids. google.comontosight.ai A common method for their preparation involves the cyclopropanation of a suitable precursor followed by reduction. For example, diethyl malonate can be reacted with 1,2-dichloroethane in the presence of a base to form diethyl 1,1-cyclopropanedicarboxylate. google.com This diester can then be reduced to 1,1-cyclopropyldimethanol using a reducing agent like lithium aluminum hydride. google.com

An alternative approach involves the reaction of cyclopropane derivatives with formaldehyde. ontosight.ai The resulting diol can then be used in subsequent synthetic steps. These diols can be protected and then selectively deprotected to allow for the functionalization of one of the hydroxyl groups. googleapis.com

Synthesis of Substituted Cyclopropyl Carboxylic Acid Precursors

The synthesis of substituted cyclopropyl carboxylic acid precursors is a direct route to the target molecule and its analogs. ffhdj.comffhdj.com One approach starts with the formation of a cyclopropane ring through a cyclopropanation reaction. For instance, the reaction of an alkene with a carbene or carbenoid can generate the cyclopropane core. The substituents on the alkene and the carbene will determine the substitution pattern of the resulting cyclopropane.

Another strategy involves the modification of a pre-existing cyclopropane ring. For example, a cyclopropanecarboxylic acid can be α-halogenated and then subjected to elimination to introduce a double bond, which can then be further functionalized. researchgate.net

The Kulinkovich reaction, which involves the reductive cyclopropanation of esters, provides a route to 1-hydroxycyclopropyl derivatives that can be converted to other functional groups. researchgate.net

Stereoselective and Enantioselective Synthesis

The biological activity of this compound and its derivatives can be highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of great importance.

Stereoselective synthesis aims to control the relative stereochemistry of the substituents on the cyclopropane ring. For example, the Simmons-Smith cyclopropanation of a chiral allylic alcohol often proceeds with high diastereoselectivity, with the cyclopropane ring being formed on the same face as the hydroxyl group. marquette.edu The diastereoselectivity of reactions adjacent to a cyclopropane ring can be influenced by the cis or trans configuration of the ring substituents. marquette.edu

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral molecule. This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. For instance, the Wadsworth-Emmons cyclopropanation can be rendered enantioselective by using a chiral phosphonate (B1237965) reagent. core.ac.uk The enzymatic resolution of a racemic mixture of a cyclopropane derivative is another powerful technique to obtain enantiomerically pure compounds. beilstein-journals.org For example, lipases can be used for the enantioselective hydrolysis of esters or transesterification of alcohols. beilstein-journals.org

The synthesis of enantiomerically pure 2-methylcyclopropanecarboxylic acid has been achieved through classical resolution using a chiral resolving agent like quinine. marquette.edu This enantiopure acid can then serve as a starting material for the synthesis of more complex chiral cyclopropane derivatives.

Chiral Induction in Cyclopropane Formation

Asymmetric cyclopropanation, where a chiral influence directs the formation of one enantiomer over the other, is a powerful strategy for accessing optically active cyclopropane derivatives. This can be achieved through the use of chiral catalysts, chiral auxiliaries attached to the substrate, or organocatalytic methods.

One prominent method involves the use of transition metal catalysts complexed with chiral ligands. Cobalt and rhodium complexes have proven particularly effective. For instance, chiral cobalt(II) complexes with C1-symmetric oxazoline-iminopyridine (OIP) ligands can catalyze the dimethylcyclopropanation of various alkenes with high yields and enantioselectivities. nih.govdicp.ac.cn These reactions often proceed via the generation of a metal carbenoid from a gem-dihaloalkane. nih.gov While highly effective for many substrates, the catalyst's steric bulk makes it sensitive to the substitution pattern of the alkene. dicp.ac.cn Chiral cobalt(II)-porphyrin complexes have also been utilized in the asymmetric cyclopropanation of alkenes with diazoacetates, achieving good yields and high enantioselectivity (up to 90% ee). researchgate.net

Table 1: Examples of Chiral Catalyst Systems in Asymmetric Cyclopropanation

Catalyst System Alkene Substrate Type Carbene Source Yield Enantiomeric Excess (ee) Reference
(OIP)CoBr₂ / Zn 1,3-Diene 2,2-Dichloropropane 90% 94% nih.gov
(OIP)CoBr₂ / Zn Dienyl Ester 2,2-Dichloropropane - 97% dicp.ac.cn
Chiral Cobalt-Porphyrin Styrene Ethyl Diazoacetate 85-99% up to 90% researchgate.net
Cu(I) / Chiral Ligand Styrene Phenyliodonium Ylide 71% 97.5% acs.org
Ru(II)-Pheox 2-Substituted Allylic Derivative Ethyl Diazoacetate up to 97% up to 99% researchgate.net

Organocatalysis offers a metal-free alternative for enantioselective cyclopropanation. rsc.orgresearchgate.net The Michael Initiated Ring Closure (MIRC) reaction is a cornerstone of this approach. In this domino reaction, a chiral amine catalyst, such as a diarylprolinol ether, activates an α,β-unsaturated aldehyde to form a chiral enamine. This intermediate then reacts with a Michael acceptor like a bromomalonate. The subsequent intramolecular alkylation forges the cyclopropane ring. rsc.org This method has been successfully applied to α-substituted α,β-unsaturated aldehydes, yielding cyclopropanes with a challenging quaternary stereocenter in good yields and with enantioselectivities reaching up to 97% ee. rsc.org

Resolution Techniques for Enantiomer Separation

When a synthetic route produces a racemic mixture, resolution techniques are required to separate the enantiomers. For carboxylic acids like this compound and its precursors, the most common method is the formation of diastereomeric salts.

This classical resolution strategy involves reacting the racemic acid with a single enantiomer of a chiral base. researchgate.netacs.org The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. This difference allows them to be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and recover the chiral resolving agent. researchgate.netacs.org A variety of chiral amines have been employed for the resolution of cyclopropanecarboxylic acid derivatives, including (+)-dehydroabietylamine, (R)- or (S)-1-phenylethanamine, quinine, and (+)-abietylamine. bangor.ac.ukacs.orgacs.org For example, the racemic precursor 2,2-dibromo-1-methylcyclopropanecarboxylic acid has been successfully resolved using (+)-dehydroabietylamine. bangor.ac.ukmsu.ru Similarly, a pyrimidinyl-substituted cyclopropane carboxylic acid was resolved efficiently using either (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine. acs.org

Table 2: Chiral Resolving Agents for Cyclopropane Carboxylic Acids

Racemic Acid Resolving Agent Outcome Reference
2,2-Dibromo-1-methylcyclopropanecarboxylic acid (+)-Dehydroabietylamine Successful resolution via diastereomeric salt crystallization. bangor.ac.ukmsu.ru
rac-trans-2-Methylcyclopropanecarboxylic acid Quinine Afforded optically pure acid in 25% yield after four crystallizations. acs.org
rac-trans-2,2-Dichloro-3-methylcyclopropanecarboxylic acid (R)-α-PEA Yielded (1S,3R)-acid in 23% after two recrystallizations. mdpi.com
Pyrimidinyl trans-cyclopropane carboxylic acid (S)-1-(1-Naphthyl)ethylamine Efficient resolution via crystallization. acs.org
Pyrimidinyl trans-cyclopropane carboxylic acid (+)-Abietylamine Efficient resolution via crystallization. acs.org

Another powerful resolution method is enzymatic kinetic resolution. This technique utilizes enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. thieme-connect.comtandfonline.com For instance, the hydrolysis of a racemic cyclopropane ester can be performed using a lipase (B570770) like Candida antarctica lipase B (CAL-B). The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted ester (now enantiomerically enriched) and the newly formed acid. thieme-connect.comgoogle.com This approach has been shown to be highly effective for various cyclopropane derivatives, often achieving excellent enantiomeric excess (>98% ee). thieme-connect.com

Reactivity and Transformational Chemistry of 2 1 Methylcyclopropyl Acetic Acid

Reactions at the Carboxyl Group

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several fundamental organic reactions. These transformations primarily involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.

Esterification

Esterification is a common reaction of carboxylic acids, including 2-(1-methylcyclopropyl)acetic acid. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. scribd.comlibretexts.org The reaction is reversible, and to favor the formation of the ester, conditions such as using an excess of one reactant or removing water as it forms can be employed. libretexts.org For example, the reaction of this compound with an alcohol (R-OH) yields the corresponding ester, 2-(1-methylcyclopropyl)acetate.

A general scheme for this acid-catalyzed esterification, known as Fischer esterification, proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. libretexts.org

Table 1: Representative Esterification of this compound

Reactant 1Reactant 2CatalystProduct
This compoundEthanol (B145695)Sulfuric Acid (H₂SO₄)Ethyl 2-(1-methylcyclopropyl)acetate
This compoundMethanol (B129727)Hydrochloric Acid (HCl)Methyl 2-(1-methylcyclopropyl)acetate

Amidation

Similar to esterification, amidation involves the conversion of the carboxylic acid to an amide. This is typically achieved by reacting this compound with an amine. The direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures and can result in an acid-base reaction forming a stable salt. Therefore, the carboxylic acid is usually activated first.

Common methods involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group into a better leaving group, facilitating the attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acid anhydride, which then readily reacts with an amine to form the corresponding amide. For instance, treatment of this compound with thionyl chloride (SOCl₂) would yield 2-(1-methylcyclopropyl)acetyl chloride, which can then be reacted with a primary or secondary amine (RNH₂ or R₂NH) to produce the desired N-substituted amide.

Table 2: General Amidation of this compound

Reactant 1Reactant 2Coupling Agent/MethodProduct
This compoundAmmonia (NH₃)Heat or Coupling Agent2-(1-Methylcyclopropyl)acetamide
This compoundDiethylamine ((CH₃CH₂)₂NH)EDCN,N-Diethyl-2-(1-methylcyclopropyl)acetamide

Reduction to Alcohols

The carboxyl group of this compound can be reduced to a primary alcohol, yielding 2-(1-methylcyclopropyl)ethanol (B3060211). This transformation requires strong reducing agents, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate.

Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of reducing carboxylic acids to alcohols. It offers the advantage of being more selective than LiAlH₄, as it does not typically reduce esters, amides, or nitriles under the same conditions.

Table 3: Reduction of this compound

Starting MaterialReagentSolventProduct
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF2-(1-Methylcyclopropyl)ethanol
This compoundBorane-Tetrahydrofuran (BH₃·THF)Tetrahydrofuran (THF)2-(1-Methylcyclopropyl)ethanol

Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring is a strained three-membered carbocycle. qmul.ac.uk This inherent ring strain makes it susceptible to ring-opening reactions under various conditions, a characteristic that distinguishes it from larger, more stable cycloalkanes.

Ring-Opening Reactions

The high degree of strain in the cyclopropane ring (approximately 115 kJ/mol) provides a thermodynamic driving force for reactions that lead to its cleavage. qmul.ac.ukpsu.edu Ring-opening can be initiated by various reagents and conditions, including acids, electrophiles, and radical species.

For derivatives of this compound, such as those with directing groups, palladium-catalyzed ring-opening has been observed. nih.gov For example, in the presence of a palladium(II) catalyst, cyclopropane rings can undergo C-C bond activation. nih.gov The regioselectivity of the ring-opening, meaning which C-C bond of the ring breaks, is influenced by the substituents on the ring. psu.eduucl.ac.uk Generally, cleavage occurs to form the most stable intermediate, which could be a carbocation or a radical. psu.edu For instance, radical-mediated ring-opening of cyclopropylcarbinyl systems typically proceeds to give the more thermodynamically stable radical. psu.eduucl.ac.uk

Under acidic conditions or with certain electrophiles, the cyclopropane ring can open to form a carbocationic intermediate, which can then be trapped by a nucleophile. Hydrogenolysis, a reaction with hydrogen gas and a metal catalyst (e.g., platinum or palladium), can also cleave the cyclopropane ring to yield an acyclic alkane.

Rearrangement Pathways

The reactivity of this compound is significantly influenced by the inherent strain of the cyclopropane ring. Under conditions that promote the formation of a carbocation, the molecule is prone to undergo rearrangement reactions. While specific studies on the rearrangement of this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of analogous cyclopropylcarbinyl systems. The primary rearrangement pathway involves the formation of a carbocationic intermediate, which can then follow several rearrangement routes, most notably the cyclopropylcarbinyl-cyclobutyl-homoallyl rearrangement.

The initial step in an acid-catalyzed rearrangement would likely be the protonation of the carboxylic acid's hydroxyl group, followed by the elimination of a water molecule. This would generate a highly unstable primary carbocation. This carbocation is not expected to persist and will rapidly rearrange to more stable structures. vedantu.com The presence of the 1-methyl-substituted cyclopropane ring offers several pathways for stabilization through rearrangement.

One of the most studied and relevant rearrangement systems is the solvolysis and deamination of 1-methylcyclopropylcarbinyl and 1-methylcyclobutyl derivatives. caltech.edu These reactions provide a strong model for predicting the behavior of this compound under similar carbocation-forming conditions. Research has shown that these systems undergo rapid equilibration between different cationic intermediates.

A key study on the deamination of 1-methylcyclopropylcarbinylamine and 1-methylcyclobutylamine with aqueous nitrous acid revealed that both reactions yield 1-methylcyclobutanol as the exclusive product. caltech.edu This indicates that under these conditions, the reaction proceeds through a common carbocationic intermediate that is most effectively trapped as the cyclobutanol. The formation of a four-membered ring from a cyclopropylcarbinyl system is a common and often favored rearrangement pathway. caltech.eduresearchgate.net

The solvolysis of 1-methylcyclopropylcarbinyl chloride in 50% aqueous ethanol further illustrates the propensity for rearrangement, proceeding significantly faster than the solvolysis of 1-methylcyclobutyl chloride. caltech.edu This enhanced rate is attributed to the participation of the cyclopropane ring in stabilizing the developing positive charge during the transition state.

The general mechanism for these rearrangements involves the interconversion of the initially formed primary carbocation into more stable secondary and tertiary carbocations. For the 1-methylcyclopropylcarbinyl cation, this can involve ring expansion to a cyclobutyl cation or ring opening to a homoallylic cation. The presence of the methyl group plays a crucial role in directing the rearrangement towards the formation of a more stable tertiary carbocation.

The following table summarizes the product distribution from the deamination of related amine compounds, which serves as a strong indicator for the likely products of an acid-catalyzed rearrangement of this compound.

Starting MaterialReaction ConditionsMajor Product(s)Minor Product(s)Reference
1-MethylcyclopropylcarbinylamineAqueous Nitrous Acid1-MethylcyclobutanolNone Reported caltech.edu
1-MethylcyclobutylamineAqueous Nitrous Acid1-MethylcyclobutanolNone Reported caltech.edu
β-MethylallylcarbinylamineAqueous Nitrous Acidβ-Methylallylcarbinol, 1-Methylcyclobutanolα-Methyl-β-methylallyl alcohol, α-Methyl-γ-methylallyl alcohol, 1-Methylcyclopropylcarbinol caltech.edu

Based on these analogous systems, it is highly probable that an acid-catalyzed rearrangement of this compound would proceed through a 1-methylcyclobutyl cation intermediate, leading predominantly to the formation of 1-methylcyclobutyl-containing products.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(1-Methylcyclopropyl)acetic acid, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques are employed to assign the structure unambiguously.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The presence of the chiral center at the C2 position of the acetic acid chain and the substituted cyclopropane (B1198618) ring leads to magnetic non-equivalence for the cyclopropyl (B3062369) methylene (B1212753) protons.

The key features expected in the ¹H NMR spectrum are:

Carboxylic Acid Proton (-COOH): A very broad singlet is anticipated in the downfield region, typically between 10-12 ppm. libretexts.org This signal's broadness is due to hydrogen bonding and chemical exchange.

Methylene Protons (-CH₂-COOH): The two protons of the methylene group adjacent to the cyclopropyl ring are expected to appear as a singlet around 2.2-2.5 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the cyclopropyl ring will likely produce a singlet at approximately 1.1-1.3 ppm.

Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropane ring are diastereotopic due to the substitution on the quaternary carbon. masterorganicchemistry.com This results in complex multiplets in the upfield region, typically between 0.2 and 0.8 ppm. These protons are split into two sets of two, each appearing as a complex multiplet due to geminal and cis/trans vicinal coupling. masterorganicchemistry.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH ₂-CH₂- (cyclopropyl)0.2 - 0.5Multiplet2H
-CH₂-CH ₂- (cyclopropyl)0.5 - 0.8Multiplet2H
-CH1.1 - 1.3Singlet3H
-CH ₂COOH2.2 - 2.5Singlet2H
-COOH 10.0 - 12.0Broad Singlet1H

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The predicted signals are:

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield, typically in the range of 175-185 ppm.

Methylene Carbon (-CH₂-COOH): The carbon of the methylene group adjacent to the carboxyl group is expected around 40-45 ppm.

Quaternary Cyclopropyl Carbon (-C(CH₃)-): The substituted carbon of the cyclopropane ring is anticipated to appear around 18-25 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, around 20-25 ppm.

Cyclopropyl Carbons (-CH₂-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will give a single signal in the upfield region, typically between 12-18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)
-C H₂-C H₂- (cyclopropyl)12 - 18
Quaternary C (cyclopropyl)18 - 25
-C H₃20 - 25
-C H₂COOH40 - 45
-C OOH175 - 185

To definitively confirm the assignments made in the 1D NMR spectra and to establish the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable. researchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include those between the diastereotopic protons on the cyclopropane ring. However, no correlation would be seen between the methyl singlet, the methylene singlet, and the cyclopropyl protons, confirming their separation by the quaternary carbon. oxinst.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons to their directly attached carbons. An HSQC spectrum would show a correlation between the methylene proton signal (~2.3 ppm) and the methylene carbon signal (~41 ppm), the methyl proton signal (~1.2 ppm) and the methyl carbon signal (~22 ppm), and the cyclopropyl proton signals (~0.2-0.8 ppm) with the cyclopropyl carbon signal (~15 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons. An HMBC spectrum would show correlations from the methyl protons to the quaternary cyclopropyl carbon and the two adjacent cyclopropyl methylene carbons. It would also show a crucial correlation from the methylene protons of the acetic acid group to the quaternary cyclopropyl carbon, confirming the connection between the side chain and the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by the absorptions of the carboxylic acid group.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch: Absorptions for the sp³ C-H bonds of the methyl, methylene, and cyclopropyl groups are expected just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. researchgate.net Its exact position can indicate whether the acid exists as a dimer.

C-O Stretch and O-H Bend: These vibrations typically appear in the fingerprint region, with a C-O stretching band expected around 1210-1320 cm⁻¹ and an O-H bending band around 920-950 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Alkyl C-HC-H Stretch2850 - 3000Medium
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
Carboxylic AcidC-O Stretch1210 - 1320Medium
Carboxylic AcidO-H Bend920 - 950Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (Molecular Formula: C₆H₁₀O₂, Molecular Weight: 114.14 g/mol ), electron ionization (EI) would likely be used.

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 114.

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting carbocations and neutral fragments. A prominent fragmentation pathway would be the alpha-cleavage, involving the loss of the carboxyl group.

Loss of -COOH: A significant peak would be expected at m/z 69, corresponding to the [M - COOH]⁺ fragment (C₅H₉⁺). This 1-methylcyclopropylmethyl cation would be a major fragment.

McLafferty Rearrangement: While less common for acids compared to esters or ketones, a McLafferty-type rearrangement is theoretically possible but unlikely to be a major pathway.

Other Fragments: Other smaller fragments could arise from the cleavage of the cyclopropyl ring, leading to peaks corresponding to C₃ and C₄ fragments. msu.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment IonIdentity
114[C₆H₁₀O₂]⁺Molecular Ion (M⁺)
99[M - CH₃]⁺Loss of a methyl group
69[M - COOH]⁺Loss of the carboxyl group
55[C₄H₇]⁺Cleavage of the cyclopropyl ring
45[COOH]⁺Carboxyl cation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of moderately polar molecules like carboxylic acids. For this compound, ESI-MS can be operated in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

In positive ion mode, the molecule accepts a proton, typically from an acidic mobile phase, to form a pseudomolecular ion. Given the molecular weight of this compound (114.14 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 115.15.

In negative ion mode, the acidic proton of the carboxylic acid group is readily lost, especially in the presence of a basic mobile phase or additive, yielding the deprotonated molecule [M-H]⁻. The expected m/z for this ion would be approximately 113.13. The choice of mobile phase modifiers, such as acetic acid or formic acid, can significantly influence ionization efficiency in ESI-MS. nih.gov While formic acid can sometimes suppress ionization, weak acids like acetic acid have been shown to enhance the negative-ion ESI response for certain analytes at low concentrations. nih.gov

Table 1: Predicted ESI-MS Ions for this compound

Ion Mode Predicted Ion Calculated m/z
Positive [M+H]⁺ ~115.15

Fragmentation Patterns and Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing key structural information. The fragmentation patterns of this compound are predictable based on the functional groups present.

Common fragmentation pathways for carboxylic acids include:

Loss of Water ([M+H-H₂O]⁺): A neutral loss of 18 Da is a common fragmentation pathway for protonated carboxylic acids.

Loss of the Carboxyl Group ([M+H-COOH]⁺): Cleavage of the bond adjacent to the carboxyl group can result in the loss of a formic acid molecule (46 Da) or a radical (45 Da).

Alpha Cleavage: Breakage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation for carbonyl compounds. libretexts.org

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo cleavage, leading to characteristic losses.

Structural confirmation is achieved by comparing the experimentally observed fragment ions with these predicted pathways. For instance, analysis of similar cyclopropyl-containing compounds has relied on characteristic fragmentation patterns to confirm their structure.

Table 2: Plausible Mass Spectral Fragments for this compound ([M+H]⁺ = 115.15)

Fragmentation Pathway Neutral Loss (Da) Fragment Ion m/z
Dehydration 18 (H₂O) 97.14
Decarboxylation 44 (CO₂) 71.11
Alpha Cleavage (Loss of Propyl Radical) 43 (C₃H₇) 72.12

Chromatographic Techniques

Chromatography is the cornerstone for separating this compound from reaction mixtures, byproducts, and potential isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of this compound. Due to the compound's polarity and the presence of the carboxylic acid group, reversed-phase HPLC is the most common mode of separation.

A typical HPLC method would involve:

Column: A C18 column is standard for reversed-phase separations. chromforum.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (often containing an acid like acetic acid or formic acid to suppress the ionization of the carboxyl group and ensure good peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is common. chromforum.orgmdpi.com For instance, a mobile phase might consist of water with 0.1% acetic acid and acetonitrile. chromforum.orgmdpi.com

Detection: UV detection at a low wavelength, typically around 205-210 nm, is suitable for detecting the carboxyl group, which has a weak chromophore. jenck.com

This method allows for the separation of the target compound from impurities and can be used to determine its purity as a percentage of the total peak area. Furthermore, HPLC can be crucial for separating potential stereoisomers if chiral stationary phases are employed.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, but its application to polar carboxylic acids like this compound presents challenges. Direct analysis is often difficult due to the compound's low volatility and the potential for thermal degradation in the hot injector port. shimadzu.com

To overcome these limitations, derivatization is typically required. This process converts the polar carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. Common derivatization strategies include:

Esterification: Reacting the acid with an alcohol (e.g., methanol, butanol) under acidic conditions to form the corresponding ester.

Silylation: Reacting the acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.gov

Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net The GC method would separate the derivatized analyte from other volatile components of the sample, and the mass spectrometer would provide a fragmentation pattern to confirm its identity. This approach is particularly useful for detecting trace amounts of the compound in complex matrices.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Utility as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic pathway to guide a chemical transformation, enabling the selective formation of one stereoisomer over another. While 2-(1-Methylcyclopropyl)acetic acid itself is not widely documented as a primary chiral auxiliary, its structural motifs are highly relevant. The design of chiral auxiliaries often involves rigid cyclic structures to effectively control the facial selectivity of reactions. For instance, novel chiral auxiliaries containing cyclopropane (B1198618) or cyclopropene (B1174273) rings have been developed for use in asymmetric reactions like the Diels-Alder reaction. researchgate.net The principle involves attaching the auxiliary to a prochiral substrate, performing the stereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. bath.ac.uk The development of such auxiliaries is a significant area of research, with 1,3-aminoalcohols and oxazolidinones being common choices that are sometimes used to synthesize chiral cyclopropyl (B3062369) compounds. researchgate.netbath.ac.uk

Building Block in Multi-Step Synthesis of Complex Molecules

One of the most significant applications of this compound and its derivatives is as a versatile building block in the multi-step synthesis of more complex organic molecules. fiveable.melittleflowercollege.edu.in Its structure provides a synthetically useful handle—the carboxylic acid group—which can be readily converted into other functional groups like esters, amides, or alcohols. littleflowercollege.edu.in

A key application is in the synthesis of unique, non-natural amino acids. For example, the related intermediate, 2-(1′-mesyloxycyclopropyl)acetic acid, can be converted through a series of steps into various cyclopropyl-substituted amino acids, including the natural products 2-(1-methylcyclopropyl)glycine and cleonin. researchgate.net These syntheses demonstrate how the core methylcyclopropyl acetic acid framework serves as a foundational element for constructing more elaborate and biologically relevant molecules. researchgate.net The process of designing a synthesis for a complex target molecule often involves identifying such readily available starting materials that can be elaborated upon through a sequence of reactions. littleflowercollege.edu.inyoutube.com

Exploration of Cyclopropane Ring Strain in Molecular Design

The cyclopropane ring is characterized by significant ring strain due to its three-membered structure, with C-C-C bond angles of approximately 60° instead of the ideal 109.5° for sp³-hybridized carbon atoms. fiveable.mewikipedia.org This strain, along with the increased π-character of its C-C bonds, makes the ring highly reactive and conformationally rigid. fiveable.meacsgcipr.org In molecular design, particularly in medicinal chemistry, these features are not a liability but a powerful tool. acs.org

The rigidity of the cyclopropyl group can:

Enhance Binding Potency : By locking a flexible part of a drug molecule into its bioactive conformation, the entropic penalty for binding to a biological target is reduced, which can lead to a significant increase in potency. acs.orgacsgcipr.org

Improve Metabolic Stability : The C-H bonds in a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. acs.org

Generate Novel Chemotypes : Incorporating a cyclopropane ring introduces a unique three-dimensional shape that can lead to novel intellectual property and improved selectivity for the intended biological target. nih.gov

The strategic placement of a 1-methylcyclopropyl group, as seen in this compound, is a modern tactic in drug discovery to address common challenges such as off-target effects, plasma clearance, and proteolytic hydrolysis of peptidomimetics. acs.org

Precursor for Agrochemical Development Research

The unique structural features of cyclopropane-containing molecules have also made them valuable in the field of agrochemicals. fiveable.meacsgcipr.org These compounds are found in a number of commercial insecticides and herbicides, where the cyclopropane ring is often a key part of the active agent's structure. acsgcipr.org Research in this area focuses on developing new, more effective, and environmentally safer agrochemicals. dokumen.pub

Derivatives of this compound serve as intermediates in the synthesis of novel herbicides. For example, tert-butyl-2-(1-methylcyclopropyl)-2-oxoacetamide, a compound derived from the core structure, undergoes cyclocondensation with thiocarbohydrazide (B147625) to produce a 1,2,4-triazin-5-one derivative. sapub.org This resulting compound has demonstrated potent pre-emergent herbicidal activity, showing 100% control of various weeds like Stellaria media at application rates of 250 g/ha. sapub.org Similarly, other chlorinated methylcyclopropane (B1196493) carboxylic acids have been investigated as intermediates for new pesticides and herbicides, where the specific substitution pattern enhances reactivity and targeting.

Intermediate in Pharmaceutical Agent Development Research

In medicinal chemistry, this compound and its analogs are valuable intermediates for creating new therapeutic agents. fiveable.me The cyclopropyl scaffold is increasingly prevalent in drug molecules that have advanced from preclinical to clinical development. acs.org

A molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds for testing. The this compound structure serves as such a scaffold for the development of enzyme inhibitors. researchgate.net

A prominent example is found in the structure of Montelukast, a potent cysteinyl leukotriene 1 (Cys-LT1) receptor antagonist. researchgate.net The chemical name for Montelukast is (R,E)-2-(1-(((1-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic acid, which clearly contains the subject compound's core structure. researchgate.net Beyond its primary function, research has shown that Montelukast also acts as an inhibitor of other enzymes, such as 5-lipoxygenase (5-LOX). researchgate.net This demonstrates that the cyclopropyl acetic acid moiety is a viable scaffold for designing molecules that can interact with and inhibit enzyme activity. researchgate.net The identification of such scaffolds is a key step in modern drug discovery, allowing for the creation of new inhibitors with potentially improved properties. nih.govacs.org

Interactive Data Table: Applications of the Methylcyclopropyl Moiety

Application AreaSpecific UseKey Structural FeatureReferenced Compounds/Derivatives
Organic Synthesis Building BlockCarboxylic acid for functionalization2-(1′-Mesyloxycyclopropyl)acetic acid researchgate.net
Agrochemicals Herbicide Intermediate1-Methylcyclopropyl grouptert-Butyl-2-(1-methylcyclopropyl)-2-oxoacetamide sapub.org
Pharmaceuticals Enzyme Inhibitor ScaffoldCyclopropyl acetic acid coreMontelukast researchgate.net
Molecular Design Conformational LockingStrained cyclopropane ringGeneral Cyclopropane Derivatives acs.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Cyclopropane (B1198618) Ring Properties

The cyclopropane ring is a fundamental structural motif that imparts unique properties to a molecule, largely due to its significant ring strain. Quantum chemical calculations are instrumental in understanding these properties.

Ring Strain and Geometry:

The strain energy of a cyclopropane ring is a subject of considerable interest. High-level ab initio calculations have been used to estimate the ring strain energies (SE) of various three-membered ring compounds. For instance, the SE of cyclohexane (B81311) has been estimated to be 2.2 kcal/mol at the CBS-APNO level of theory, providing a baseline for comparison with more strained systems. researchgate.net Introducing substituents, such as fluorine atoms, into the cyclopropane ring can significantly alter its properties. It has been shown that fluorination leads to an increase in the p-character of the carbon atom orbitals, causing notable deformations in the molecular geometry and a substantial increase in ring strain energy. For example, the ring strain energy of 1,1-difluorocyclopropane is estimated to be nearly 1.5 times that of cyclopropane. researchgate.net

Electronic Structure and Aromaticity:

Quantum chemical studies have also delved into the electronic structure of cyclopropane. Mapping of the induced current density using the coupled Hartree-Fock “ipsocentric” method reveals a diatropic ring current in the σ framework of cyclopropane, which is consistent with attributions of σ-aromaticity to this molecule. researchgate.net This inherent electronic property can influence the reactivity and spectroscopic characteristics of cyclopropane derivatives. The valence electronic structure of related cyclic compounds has been investigated using methods like He(I) photoelectron spectroscopy, assisted by quantum chemical calculations, to understand the role of different functional groups on the molecule's outermost electronic properties. researchgate.net

Substituent Effects:

The introduction of a methyl group and an acetic acid moiety, as in 2-(1-methylcyclopropyl)acetic acid, would be expected to influence the electronic distribution and geometry of the cyclopropane ring. Computational studies on substituted cyclopropanes have shown that even simple substituents can considerably alter the chemical shifts observed in NMR spectroscopy, indicating a redistribution of electron density. researchgate.net Furthermore, computational investigations into the acetylation of cyclopropanes have confirmed the existence of edge- and corner-acetylated cyclopropane intermediates, demonstrating how the ring interacts with electrophiles. researchgate.net

Molecular Dynamics Simulations of Cyclopropyl-Containing Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with biological receptors. While no specific MD simulations for this compound were found, studies on other cyclopropyl-containing ligands offer valuable insights into how this structural feature can influence ligand-receptor binding.

Binding Stability and Conformation:

MD simulations have been successfully employed to assess the stability of ligand-receptor complexes. For example, in a study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives as dopamine (B1211576) D3 receptor ligands, MD simulations over 300 nanoseconds were used to evaluate the conformational stability of the ligand-receptor complexes. Low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations indicated stable binding. mdpi.comnih.gov Similarly, MD simulations of inhibitors for the main protease of SARS-CoV-2, some containing cyclopropyl (B3062369) groups, have been used to verify the stability of interactions within the binding cavity. nih.govsamipubco.com The cyclopropyl group, by providing a rigid scaffold, can help to lock the ligand into a favorable binding conformation.

Interaction Energetics:

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often combined with MD simulations to calculate the binding free energies of ligand-receptor complexes. mdpi.comnih.govsamipubco.com These calculations can decompose the binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies. For instance, in the study of PCPMA derivatives, MM/PBSA calculations confirmed the binding affinities of designed compounds. mdpi.com Such studies consistently show that van der Waals interactions and electrostatic interactions are significant contributors to the binding affinity of cyclopropyl-containing ligands. nih.govsamipubco.com

Role of the Cyclopropyl Group in Binding:

The compact and rigid nature of the cyclopropyl group can be advantageous in drug design. It can fit into specific subsites of a receptor's binding pocket, potentially avoiding steric clashes that larger, more flexible groups might encounter. nih.gov For example, in a study of cysteine protease inhibitors, a small cyclopropyl group was found to fit well into the S1' subsite. nih.gov The unique electronic properties of the cyclopropyl ring can also contribute to binding through non-covalent interactions with receptor residues.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions, including those involving the formation or modification of cyclopropane rings.

Cyclopropanation Reactions:

The formation of cyclopropane rings is a key step in the synthesis of many important molecules. Computational methods, particularly density functional theory (DFT), have been extensively used to study the mechanisms of cyclopropanation reactions. For example, DFT calculations have been used to investigate the mechanism and stereochemistry of chiral lithium-carbenoid-promoted cyclopropanations. nih.gov These studies have shown that such reactions often proceed through a methylene-transfer mechanism rather than a carbometalation mechanism, with the former having a significantly lower reaction barrier. nih.gov The stereochemistry of the product is often governed by the directing effects of functional groups and the configuration of chiral centers in the carbenoid reagent. nih.gov

Computational studies have also been used to understand the mechanisms of transition-metal-catalyzed cyclopropanations, such as those using ruthenium or gold catalysts. ethz.chdiva-portal.org These investigations can reveal the nature of the reactive intermediates, such as metal carbenes, and help to rationalize the observed stereoselectivity. ethz.chdiva-portal.org

Ring-Opening Reactions:

The strain in the cyclopropane ring makes it susceptible to ring-opening reactions. Quantum mechanical studies have been performed to investigate the mechanisms of these reactions. For instance, the ring-opening of the bicyclopropylidene radical cation has been studied computationally, revealing a stepwise opening of the two cyclopropane rings. diva-portal.org Similarly, the nucleophilic ring-opening of cyclopropane derivatives, such as in the antitumor antibiotic family related to CC-1065, has been investigated using quantum mechanics to understand the regioselectivity of the reaction under different conditions. acs.org

Structure-Activity Relationship (SAR) Modeling for Cyclopropyl Derivatives

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are crucial in drug discovery for understanding how the chemical structure of a molecule relates to its biological activity. youtube.comnih.gov

3D-QSAR Studies:

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for building predictive models of biological activity. These methods have been applied to series of cyclopropyl-containing compounds to understand the structural requirements for activity. For example, a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as dopamine D3 receptor ligands revealed the importance of steric, electrostatic, and hydrophobic fields for binding affinity. mdpi.comnih.gov The resulting models can then be used to design new, more potent analogs. mdpi.comnih.gov

Importance of the Cyclopropyl Moiety in SAR:

The cyclopropane ring is often incorporated into drug molecules to improve their pharmacological properties. researchgate.net Its rigid nature can help to constrain the conformation of the molecule, leading to higher affinity and selectivity for the target receptor. The introduction of a cyclopropane ring can also influence the metabolic stability of a compound. SAR studies on various classes of compounds have demonstrated that the presence and substitution pattern of a cyclopropane ring can have a profound impact on biological activity. researchgate.netrsc.org For example, in a series of enantioselective Brønsted base catalysts, SAR studies highlighted the crucial importance of dicyclohexylamino substituents on a cyclopropenimine core for both reaction rate and enantioselectivity. rsc.org

Interactive Data Table: Computational Methods in Cyclopropane Research

Computational Method Application in Cyclopropane Research Key Findings/Insights Example Reference
Ab initio calculationsEstimation of ring strain energies.Fluorination increases ring strain. researchgate.net
Density Functional Theory (DFT)Elucidation of reaction mechanisms (e.g., cyclopropanation).Methylene-transfer mechanism is often favored over carbometalation. nih.gov
Molecular Dynamics (MD) SimulationsAssessment of ligand-receptor binding stability and dynamics.Cyclopropyl groups can confer conformational stability to ligands in binding pockets. mdpi.comnih.gov
MM/GBSACalculation of binding free energies.Van der Waals and electrostatic interactions are key for binding affinity. mdpi.comnih.gov
3D-QSAR (CoMFA/CoMSIA)Building predictive models of biological activity.Identifies key steric, electrostatic, and hydrophobic features for activity. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(1-Methylcyclopropyl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by functionalization. For example, cyclopropyl derivatives (e.g., cyclopropylmethyl bromide) are reacted with acetic anhydride or acetyl chloride under anhydrous conditions, followed by oxidation to introduce the carboxylic acid group . Key factors include temperature control (e.g., 90°C for chlorination steps) and solvent selection (e.g., 1,2-dichloroethane), which impact reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >90% purity .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ in IR) and cyclopropane ring protons (δ 0.5–1.5 ppm in ¹H NMR) .
  • X-ray Crystallography : Resolve stereochemical details (e.g., cyclopropane ring planarity) and hydrogen-bonding networks, as demonstrated in studies of structurally analogous compounds .
  • Mass Spectrometry : Verify molecular weight (e.g., m/z 142 for [M+H]⁺) .

Q. What are the characteristic reactivity patterns of this compound in nucleophilic substitution and oxidation reactions?

  • Methodological Answer : The cyclopropane ring introduces steric strain, enhancing reactivity at the acetic acid moiety. For example:

  • Nucleophilic Substitution : React with thiols (e.g., methylthiomethyl magnesium bromide) to form thioether derivatives under Grignard conditions .
  • Oxidation : Treat with hydrogen peroxide to yield sulfoxides or sulfones, depending on stoichiometry .

Advanced Research Questions

Q. How do stereochemical variations in cyclopropane derivatives affect the biological activity of this compound?

  • Methodological Answer : Stereochemistry influences binding affinity to biological targets. For example:

  • Enzyme Inhibition : (1S,2R)-configured analogs show higher inhibition of bacterial enzymes (e.g., enoyl-ACP reductase) compared to (1R,2S) isomers due to optimized hydrophobic interactions .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of stereoisomers with target proteins .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to identify activity thresholds (e.g., >50 μM for anticancer effects vs. <10 μM for antimicrobial activity) .
  • Target Profiling : Use proteomics (e.g., affinity pull-down assays) to distinguish off-target effects from primary mechanisms .
  • Comparative Structural Analysis : Correlate substituent effects (e.g., thioether vs. ester groups) with activity using QSAR models .

Q. How can computational methods optimize the synthesis of this compound for large-scale production?

  • Methodological Answer :

  • Reaction Pathway Simulation : Apply DFT calculations (e.g., Gaussian 09) to identify energy barriers in cyclopropane ring formation .
  • Process Intensification : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., mesylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.